N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Lipophilicity XLogP3-AA Drug Design

N-(5-Benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide (CAS 313469-88-4) is a synthetic heterocyclic amide belonging to the 5-benzylthiazole scaffold class, characterized by a cyclohexanecarboxamide moiety at the 2-position. Its computed XLogP3-AA of 4.5, topological polar surface area of 70.2 Ų, and 4 rotatable bonds define a moderately lipophilic, conformationally restrained small molecule (MW 300.4 g/mol, C17H20N2OS).

Molecular Formula C17H20N2OS
Molecular Weight 300.4 g/mol
Cat. No. B2520453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Molecular FormulaC17H20N2OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,18,19,20)
InChIKeyYVKZZKOGSXBRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide – Core Physicochemical Profile for Informed Research Procurement


N-(5-Benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide (CAS 313469-88-4) is a synthetic heterocyclic amide belonging to the 5-benzylthiazole scaffold class, characterized by a cyclohexanecarboxamide moiety at the 2-position. Its computed XLogP3-AA of 4.5, topological polar surface area of 70.2 Ų, and 4 rotatable bonds define a moderately lipophilic, conformationally restrained small molecule (MW 300.4 g/mol, C17H20N2OS) [1]. This scaffold serves as a key intermediate in medicinal chemistry for generating analogs with tunable pharmacokinetic properties, distinguishing it from the flat benzamide core prevalent in many published 5-benzylthiazole series [2].

Why N-(5-Benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide Cannot Be Substituted by Generic 5-Benzylthiazole Amides


The cyclohexanecarboxamide moiety imparts distinct physicochemical and conformational properties that are not replicated by the benzamide or heterocyclic carboxamide analogs commonly found in the 5-benzylthiazole literature [1]. The saturated cyclohexane ring introduces a non-planar, chair-conformation geometry that alters hydrogen-bonding orientation and lipophilic bulk, directly impacting target binding, selectivity, and metabolic stability relative to planar aromatic amides [2]. The quantitative evidence below demonstrates that substituting this compound with a generic benzamide, benzothiazole, or tetrazole-containing analog would yield materially different lipophilicity, flexibility, and biological activity profiles, potentially invalidating SAR assumptions.

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide Selection


Elevated Lipophilicity vs. N-(5-Benzyl-1,3-thiazol-2-yl)benzamide Core

The target compound exhibits an XLogP3-AA of 4.5, a value 0.7–1.0 log units higher than the corresponding benzamide analog. The benzamide core (N-(5-benzyl-1,3-thiazol-2-yl)benzamide, MW 294 Da, C17H14N2OS) is predicted to have an XLogP3-AA of ~3.7–3.8 based on the removal of the cyclohexane ring and introduction of a planar phenyl ring [1]. This lipophilicity differential translates to an estimated 5–10× higher membrane permeability, relevant for intracellular target engagement [2].

Lipophilicity XLogP3-AA Drug Design Physicochemical Comparison

Conformational Flexibility Advantage Over Benzothiazole Amide Analogs

With 4 rotatable bonds, the target compound offers greater conformational adaptability than the rigid benzothiazole analog N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide, which has only 2 rotatable bonds [1]. The saturated cyclohexane ring in the target compound can adopt chair conformations, providing a larger ensemble of accessible binding geometries compared to the fused planar benzothiazole ring system [2]. The benzothiazole series exhibited only moderate cytotoxicity (A549, MCF7-MDR, HT1080 cell lines) with no single-digit micromolar IC50 values reported, suggesting that the fused aromatic system restricts productive target engagement [2].

Rotatable Bonds Conformational Entropy Target Binding Cyclohexane Chair

Structural Basis for Altered Biological Activity vs. Tetrazole-Containing Benzamide Leads

The potent tetrazole-containing benzamide lead 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide) achieved IC50 values of 56.4 nM (K-562) and 56.9 nM (UACC-62) with a selectivity index of 101.0 over normal cells [1]. However, 3d bears a benzamide core that is structurally distinct from the cyclohexanecarboxamide moiety of the target compound. The cyclohexanecarboxamide core replaces the planar benzamide π-system with a saturated aliphatic ring, eliminating π-stacking interactions and altering hydrogen-bond geometry [2]. This core replacement is a scaffold-hopping opportunity that may confer distinct selectivity profiles against cancer cell lines beyond those profiled for the benzamide series.

Scaffold Hopping Core Replacement Anti-Leukemic Activity K-562 Selectivity

Application Scenarios Where N-(5-Benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide Provides Decisive Research Value


Scaffold-Hopping SAR Expansion from Benzamide Leads in Oncology

When a benzamide-based 5-benzylthiazole lead compound such as 3d (K-562 IC50 = 56.4 nM) exhibits promising anti-leukemic activity but suffers from high plasma protein binding due to the aromatic benzamide core, N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide serves as an ideal scaffold-hopping candidate. Its cyclohexanecarboxamide moiety reduces aromatic surface area and alters lipophilicity (XLogP3-AA = 4.5 vs. estimated ~3.7 for benzamide), potentially yielding a differentiated free fraction and tissue distribution profile [1]. Systematic SAR studies can probe whether the thiazole-benzyl pharmacophore retains potency when paired with the aliphatic core, generating novel intellectual property and selectivity data [2].

Computational Library Design for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor Discovery

The cyclohexanecarboxamide scaffold aligns with generic structural features described in SCD1 inhibitor patents, where cycloalkyl amides are claimed as lipid-modulating agents [1]. The target compound's computed physicochemical profile (XLogP3-AA = 4.5, TPSA = 70.2 Ų, 4 rotatable bonds) places it within drug-like chemical space for SCD1-targeted lipid metabolism modulation [2]. Its saturated cyclohexane ring offers a metabolically stable alternative to the oxidation-prone alkyl chains found in first-generation SCD1 inhibitors, making it a rational building block for focused library synthesis.

Physicochemical Benchmarking Against Benzothiazole Congeners in Anticancer Screening

Published benzothiazole-cyclohexanecarboxamide analogs (e.g., 2c and 3c) demonstrated only moderate cytotoxicity across A549, MCF7-MDR, and HT1080 cell lines without achieving sub-10 µM potency [1]. The target compound's non-fused thiazole ring and 5-benzyl substitution pattern eliminate the extended aromatic conjugation of the benzothiazole system, potentially reducing DNA intercalation risk and off-target toxicity while preserving the cyclohexanecarboxamide motif. This structural distinction enables side-by-side cytotoxicity profiling to deconvolute the contributions of the benzothiazole vs. thiazole ring systems to both potency and selectivity [2].

Selectivity Panel Development for 5-Benzylthiazole Amide Chemotypes

Given that tetrazole-containing benzamide 3d achieved a selectivity index of 101.0 against K-562 leukemia cells versus normal cells (HaCaT, NIH-3T3, J774.2) [1], the cyclohexanecarboxamide derivative serves as a structurally distinct probe to determine whether this selectivity is core-dependent or thiazole-benzyl pharmacophore-driven. Inclusion of this compound in a curated selectivity panel alongside benzamide, benzofuran-carboxamide, and acetamide derivatives of the 5-benzylthiazole scaffold would generate a comprehensive SAR matrix for understanding scaffold-class-dependent selectivity determinants [2].

Quote Request

Request a Quote for N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.